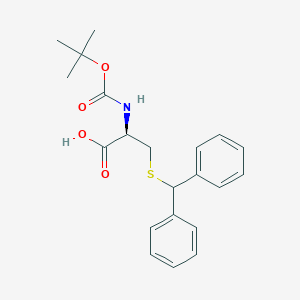

Boc-Cys(Dpm)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Boc-S-diphenylmethyl-L-cysteine is a biochemical used for proteomics research . The S-diphenylmethyl group is one of the most effective S-protecting groups for cysteine .

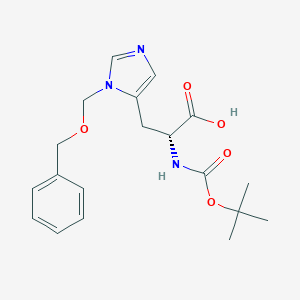

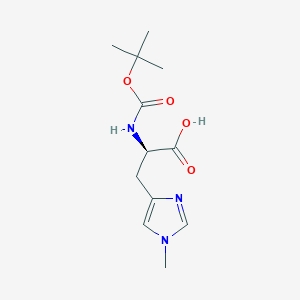

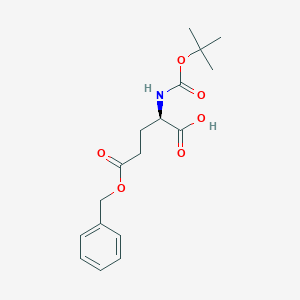

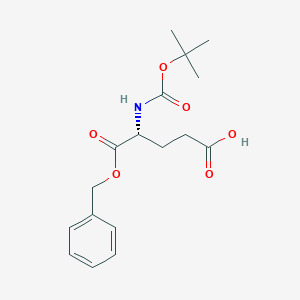

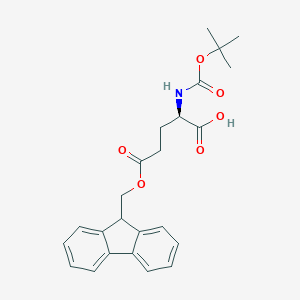

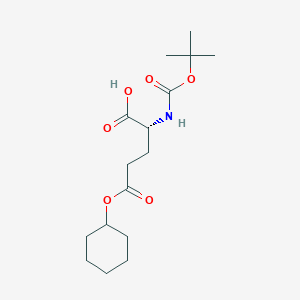

Molecular Structure Analysis

The molecular formula of Boc-S-diphenylmethyl-L-cysteine is C16H17NO2S . The InChI key is SHOGZCIBPYFZRP-AWEZNQCLSA-N . The canonical SMILES representation is C1=CC=C (C=C1)C (C2=CC=CC=C2)SCC (C (=O)O)N .Physical And Chemical Properties Analysis

Boc-S-diphenylmethyl-L-cysteine is a white powder . It has a density of 1.24 g/cm3 . Its melting point is between 195-208 ºC and its boiling point is 455.5°C .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

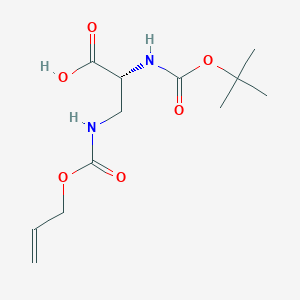

„Boc-Cys(Dpm)-OH“ wird in der Peptidsynthese häufig verwendet. Die Boc-Gruppe (tert-Butoxycarbonyl) ist eine gängige Schutzgruppe für Aminosäuren bei der Synthese von Peptiden. Sie schützt die Aminogruppe während der Kupplung von Peptidketten und verhindert so unerwünschte Nebenreaktionen. Die Dpm-Gruppe (Diphenylmethyl) schützt die Thiol-Seitenkette von Cystein, die besonders reaktiv ist und die Synthese stören könnte, wenn sie nicht richtig geschützt ist .

Proteinsynthese

Bei der Proteinsynthese werden Proteinfragmente chemisch synthetisiert und anschließend ligiert, um ein vollständiges Protein zu bilden. “this compound” spielt eine entscheidende Rolle in diesem Prozess, indem es die Cysteinreste während der chemischen Synthese von Proteinfragmenten schützt und sicherstellt, dass die Thiolgruppen für die nachfolgenden Ligationsschritte verfügbar sind .

Synthese von Peptiden mit Disulfidbrücken

Die Synthese von Peptiden mit Disulfidbrücken, die oft stabiler sind und therapeutisches Potenzial besitzen, erfordert eine präzise Kontrolle über die Bildung von Disulfidbrücken. Die Dpm-Schutzgruppe kann unter milden Bedingungen selektiv entfernt werden, um die kontrollierte Bildung von Disulfidbrücken in Peptiden zu ermöglichen .

Markierung von Peptiden und Proteinen

Die Markierung von Peptiden und Proteinen mit Fluoreszenzfarbstoffen oder anderen Sonden ist unerlässlich, um ihre Funktion und Struktur zu untersuchen. “this compound” ermöglicht die selektive Einführung von Markierungen in die Cysteinreste von Peptiden und Proteinen, die dann in verschiedenen in-vitro- und in-vivo-Studien verwendet werden können .

Arzneimittelforschung

In der Arzneimittelforschung wird „this compound“ verwendet, um Bibliotheken von Peptiden und Proteinen mit unterschiedlichen Strukturen und Funktionen zu generieren. Diese Bibliotheken können auf Moleküle mit potenzieller therapeutischer Aktivität untersucht werden. Die Schutzgruppen stellen sicher, dass die Bibliotheken ohne Nebenreaktionen aufgebaut werden, die die Vielfalt und Qualität der Bibliothek beeinträchtigen könnten .

Antikörper-Arzneimittel-Konjugate (ADCs)

ADCs sind eine Klasse von zielgerichteten Krebstherapien, die einen Antikörper mit einem zytotoxischen Medikament kombinieren. “this compound” wird verwendet, um Cysteinreste an Antikörpern während des Konjugationsprozesses zu schützen und sicherzustellen, dass das Medikament an der richtigen Stelle angebracht wird und der Antikörper seine Zielfähigkeit behält .

Protein-Engineering

Das Protein-Engineering beinhaltet die Konstruktion und Entwicklung neuer Proteine mit gewünschten Eigenschaften. “this compound” wird verwendet, um Cysteinreste während der Synthese von Proteinvarianten zu schützen, was die Einführung von Mutationen oder Modifikationen ermöglicht, die die Funktion oder Stabilität des Proteins verbessern können .

Biomolekulare Konjugation

Das Gebiet der biomolekularen Konjugation beinhaltet die Anlagerung verschiedener Biomoleküle aneinander oder an Oberflächen. “this compound” erleichtert die Anlagerung von cysteinhaltigen Peptiden oder Proteinen an andere Moleküle oder feste Träger, wodurch die Entwicklung von Biosensoren, diagnostischen Werkzeugen und immobilisierten Enzymen ermöglicht wird .

Wirkmechanismus

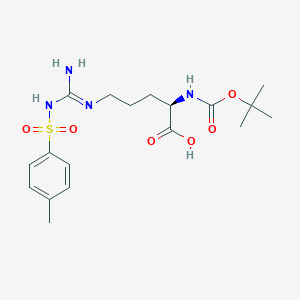

Target of Action

Boc-Cys(Dpm)-OH, also known as Boc-S-diphenylmethyl-L-cysteine or (2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is primarily used in the field of peptide and protein science . Its primary targets are the cysteine residues in peptides and proteins . The compound plays a crucial role in protecting these residues during the synthesis of complex disulfide-rich peptides and proteins .

Mode of Action

The compound acts as a protecting group for the cysteine thiol group . It prevents side reactions during peptide synthesis and ensures the correct cysteine connectivity . The compound is stable to low concentrations of trifluoroacetic acid (TFA), but can be removed at high concentrations . This property allows for the selective deprotection of cysteine residues in a controlled manner .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides and proteins . These peptides and proteins can be involved in a variety of biochemical pathways, depending on their specific sequences and structures. The compound also enables peptide/protein labeling in vitro and in vivo, which can be used to study these pathways in more detail .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex disulfide-rich peptides and proteins . By protecting cysteine residues, the compound allows for the controlled formation of disulfide bonds, which are crucial for the stability and function of many peptides and proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stable in trifluoroacetic acid/dichloromethane (TFA/DCM) at 50 °C for 24 hours . It becomes base-labile under treatment with piperidine (30% in dmf, 3 hours, 30 °c) . Therefore, the choice of solvent and temperature can significantly impact the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-21(2,3)26-20(25)22-17(19(23)24)14-27-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMTHPOXIVDHMLZ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426766 |

Source

|

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21947-97-7 |

Source

|

| Record name | Boc-S-diphenylmethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.